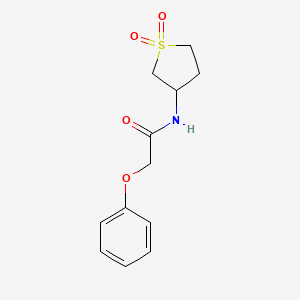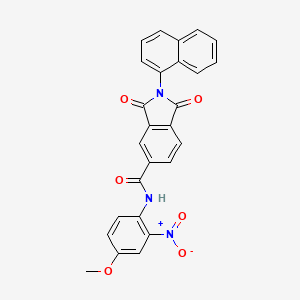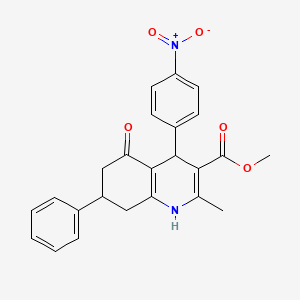![molecular formula C13H18N4O6 B5050434 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol, also known as MMDPEA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. It is a member of the phenethylamine class of compounds and has a similar chemical structure to other psychoactive substances, such as amphetamines and MDMA.
Mécanisme D'action
The exact mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol is not fully understood. However, it is believed to act as a monoamine releaser, which means that it increases the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This can lead to increased neuronal activity and changes in behavior and cognition.
Biochemical and Physiological Effects:
Studies have shown that 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can produce a range of biochemical and physiological effects. These include increased locomotor activity, changes in body temperature, and alterations in the levels of various neurotransmitters in the brain. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol in lab experiments is its ability to selectively target specific neurotransmitter receptors. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol also has limitations, such as its potential for abuse and the need for careful handling due to its toxicity.
Orientations Futures
There are several potential future directions for research involving 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. It may also be useful in the development of new drugs that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of 2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol and its effects on the brain and behavior.
Méthodes De Synthèse
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol can be synthesized through a multi-step process that involves the reaction of 2,4-dinitrophenol with morpholine, followed by the addition of methylamine and ethanol. The final product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol has been studied extensively for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for various neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This makes it a useful compound for studying the mechanisms of action of these neurotransmitters and their role in various physiological and pathological processes.
Propriétés
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)



![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)